molecular formula C19H30O8 B1252250 Corchoionol C 9-glucoside

Corchoionol C 9-glucoside

Cat. No. B1252250
M. Wt: 386.4 g/mol
InChI Key: SWYRVCGNMNAFEK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Corchoionol c 9-glucoside, also known as corchoionoside C, belongs to the class of organic compounds known as fatty acyl glycosides of mono- and disaccharides. Fatty acyl glycosides of mono- and disaccharides are compounds composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or of a phosphorylated alcohol (phosphoprenols), a hydroxy fatty acid or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol. Corchoionol c 9-glucoside is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Corchoionol c 9-glucoside has been primarily detected in urine. Within the cell, corchoionol c 9-glucoside is primarily located in the cytoplasm. Outside of the human body, corchoionol c 9-glucoside can be found in alcoholic beverages and fruits. This makes corchoionol c 9-glucoside a potential biomarker for the consumption of these food products.

Scientific Research Applications

Isolation and Structural Analysis

Corchoionol C 9-glucoside, identified as corchoionoside C, has been isolated from mature fruits of Capparis spinosa. The isolation process involved spectroscopic, chiroptic, and chemical evidence, highlighting its significance in phytochemistry and natural product research. This compound is a metabolite of (+)-(S)-abscisic acid, indicating its potential role in plant physiology and biochemistry (Çalış, Kuruüzüm-Uz, Lorenzetto, & Rüedi, 2002).

Role in Traditional Medicine

Corchoionol C 9-glucoside, along with other ionone glucosides, has been found in Corchorus olitorius, a plant known as "moroheiya" in Japanese. These compounds, including corchoionosides A, B, and C, have shown to inhibit histamine release from rat peritoneal exudate cells induced by antigen-antibody reaction, suggesting their potential therapeutic applications in allergy and immune response research (Yoshikawa, Shimada, Saka, Yoshizumi, Yamahara, & Matsuda, 1997).

Nutritional and Pharmacological Applications

A comprehensive review of Corchorus species, including Corchorus olitorius, highlights their nutritional attributes and pharmacological properties. These plants are rich in various phytochemicals such as cardiac glycosides, phenols, flavonoids, and sterols. Corchoionol C 9-glucoside, as part of these phytochemicals, contributes to the plants' antitumor, anticancer, antioxidant, antinociceptive, anti-inflammatory, analgesic, antipyretic, antiviral, antibacterial, anticonvulsant, antidiabetic, antiobesity, and cardiovascular properties, making them valuable for medicinal and functional food applications (Biswas, Dey, Huang, Deng, Birhanie, Zhang, Akhter, Liu, & Li, 2022).

properties

Product Name

Corchoionol C 9-glucoside

Molecular Formula

C19H30O8

Molecular Weight

386.4 g/mol

IUPAC Name

4-hydroxy-3,5,5-trimethyl-4-[(E)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-1-enyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H30O8/c1-10-7-12(21)8-18(3,4)19(10,25)6-5-11(2)26-17-16(24)15(23)14(22)13(9-20)27-17/h5-7,11,13-17,20,22-25H,8-9H2,1-4H3/b6-5+

InChI Key

SWYRVCGNMNAFEK-AATRIKPKSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(C)OC2C(C(C(C(O2)CO)O)O)O)O)(C)C

synonyms

corchoionoside C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Corchoionol C 9-glucoside
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Corchoionol C 9-glucoside
Reactant of Route 3
Corchoionol C 9-glucoside
Reactant of Route 4
Corchoionol C 9-glucoside
Reactant of Route 5
Corchoionol C 9-glucoside
Reactant of Route 6
Corchoionol C 9-glucoside

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